Neo Spiramycin I

Catalog No.
S15963805
CAS No.
M.F
C36H62N2O11
M. Wt
698.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neo Spiramycin I

Product Name

Neo Spiramycin I

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C36H62N2O11

Molecular Weight

698.9 g/mol

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,35+,36+/m1/s1

InChI Key

SUBWVHAACKTENX-VZBUQJRSSA-N

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@@H]3CC[C@@H]([C@H](O3)C)N(C)C

Neo Spiramycin I is a macrolide antibiotic, structurally related to Spiramycin, which is produced by the bacterium Streptomyces ambofaciens. The chemical formula for Neo Spiramycin I is C36H62N2O11C_{36}H_{62}N_{2}O_{11}, and it has a molecular weight of approximately 698.88 g/mol. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain intracellular organisms. Neo Spiramycin I functions by inhibiting bacterial protein synthesis, making it effective in treating various infections.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen. Sodium borohydride is often used as a reducing agent.
  • Substitution: In this reaction type, one atom or group within the molecule is replaced by another.

These reactions can lead to various derivatives, including hydroxylated forms and deuterated alcohols, depending on the specific conditions and reagents employed during the reactions.

Neo Spiramycin I exhibits significant antibacterial properties by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the translocation step in protein synthesis, effectively halting bacterial growth. Its mechanism of action is similar to that of other macrolide antibiotics, which also target ribosomal function to disrupt protein synthesis. Additionally, Neo Spiramycin I has shown efficacy against a range of pathogens in both in vitro and in vivo studies, including resistant strains .

The synthesis of Neo Spiramycin I typically involves fermentation processes followed by chemical modifications. The primary steps include:

  • Fermentation: The initial production occurs through the fermentation of Streptomyces ambofaciens, which naturally produces Spiramycin.
  • Chemical Modification: After fermentation, chemical techniques are employed to modify the structure of Spiramycin into Neo Spiramycin I. This may involve hydrogen-deuterium exchange reactions to incorporate deuterium atoms into the molecule.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and consistency before use in research or clinical applications .

Neo Spiramycin I has several important applications:

  • Pharmacokinetics: It serves as a tracer in studies examining drug absorption, distribution, metabolism, and excretion.
  • Drug Metabolism Studies: Researchers utilize it to explore metabolic pathways and identify metabolites formed during drug metabolism.
  • Veterinary Medicine: The compound is used to investigate pharmacokinetics in animals treated with Spiramycin.
  • Analytical Chemistry: It aids in developing and validating analytical methods for quantifying drugs in biological samples .

Interaction studies involving Neo Spiramycin I focus on its pharmacological interactions with other drugs and its effects on various biological systems. These studies are crucial for understanding potential drug-drug interactions that could influence therapeutic efficacy or safety profiles. For instance, research may explore how Neo Spiramycin I interacts with other antibiotics or compounds that affect liver enzymes responsible for drug metabolism .

Several compounds exhibit similarities to Neo Spiramycin I due to their structural characteristics and mechanisms of action:

CompoundStructureMechanism of ActionUnique Features
SpiramycinC43H74N2O14Inhibits protein synthesisParent compound with broader spectrum
ErythromycinC37H67N1O13SInhibits protein synthesisKnown for treating respiratory infections
AzithromycinC38H72N2O12Inhibits protein synthesisImproved pharmacokinetic properties

Neo Spiramycin I stands out due to its incorporation of deuterium atoms, enhancing its stability and allowing precise tracking in pharmacokinetic studies. This unique feature makes it particularly valuable in research contexts where accurate quantification is essential .

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

698.43536080 g/mol

Monoisotopic Mass

698.43536080 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-15

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